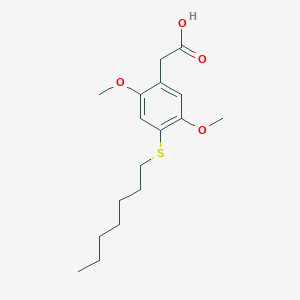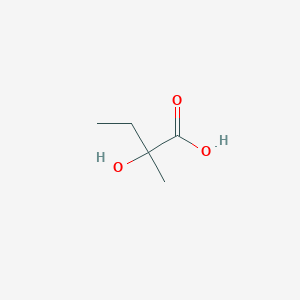
2-Hydroxy-2-methylbutyric acid
Descripción general
Descripción
It is a branched-chain fatty acid that features a hydroxy group and a methyl group attached to the second carbon of the butyric acid backbone . This compound is known for its role in various biochemical processes and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methylbutyric acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylbutyric acid. This reaction typically requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the hydrolysis of 2-hydroxy-2-methylbutyronitrile, which can be achieved using acidic or basic hydrolysis .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of specific microorganisms that can metabolize precursors like 2-methylbutyric acid. This biotechnological approach is favored for its sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-methylbutyric acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxy-2-methylbutanol.
Esterification: The carboxylic acid group can react with alcohols to form esters, such as methyl 2-hydroxy-2-methylbutyrate.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Keto-2-methylbutyric acid.
Reduction: 2-Hydroxy-2-methylbutanol.
Esterification: Methyl 2-hydroxy-2-methylbutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-methylbutyric acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-methylbutyric acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites . For example, it can be converted to 2-keto-2-methylbutyric acid through enzymatic oxidation . Additionally, it may influence cellular signaling pathways by modulating the activity of certain enzymes and receptors .
Comparación Con Compuestos Similares
2-Hydroxy-2-methylbutyric acid can be compared with other similar compounds, such as:
2-Hydroxy-3-methylbutyric acid: This compound has a similar structure but differs in the position of the hydroxy group.
2-Hydroxyisocaproic acid: Another structurally similar compound with a different carbon chain length.
2-Methylbutyric acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-hydroxy-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIQENSCDNJOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863265 | |
| Record name | 2-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-2-methylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3739-30-8 | |
| Record name | (±)-2-Hydroxy-2-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-methylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3739-30-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-2-methylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 °C | |
| Record name | 2-Hydroxy-2-methylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of tert-amyl methyl ether (TAME) in humans and how is 2-hydroxy-2-methylbutyric acid involved?
A1: Research indicates that TAME undergoes extensive metabolism in both rats and humans. A key metabolic product is tert-amyl alcohol, which is further oxidized to various compounds, including this compound. This metabolic pathway likely involves cytochrome P450-dependent oxidations. [] Interestingly, while rats excrete TAME metabolites rapidly, humans exhibit slower excretion and potentially more intensive biotransformation. []
Q2: Can this compound be used as a biomarker for certain diseases?
A2: Preliminary research suggests that this compound, along with other metabolites, could potentially serve as a biomarker for diffuse large B-cell lymphoma (DLBCL). Elevated serum levels of this compound were associated with responders to exclusive enteral nutrition (EEN) therapy in newly diagnosed children with Crohn's disease. [] Further research is needed to confirm these findings and explore the underlying mechanisms. []
Q3: How is this compound involved in the biosynthesis of glaucarubinone?
A3: this compound exists as an esterified component of glaucarubinone, a bitter principle found in Simaruba glauca. Research using labeled isotopes revealed that isoleucine is the specific precursor for the 2-hydroxy-2-methylbutyrate moiety in glaucarubinone biosynthesis. [] This finding sheds light on the plant's metabolic pathways and potential applications of glaucarubinone.
Q4: Can enzymes be used to synthesize enantiomerically pure this compound?
A4: Yes, enantioselective synthesis of (S)-2-hydroxy-2-methylbutyric acid is achievable through a biocatalytic approach. This method employs "thio-disguised" precursors like 3-tetrahydrothiophenone and 4-phenylthiobutan-2-one, which are transformed into their respective cyanohydrins using hydroxynitrile lyase (HNL) from Hevea brasiliensis. Subsequent hydrolysis and desulfurization yield the desired (S)-2-hydroxy-2-methylbutyric acid with high enantiomeric excess. []
Q5: Can this compound be used in the synthesis of other valuable compounds?
A5: Yes, the immobilized form of hydroxynitrile lyase from Linum usitatissimum (LuHNL) as cross-linked enzyme aggregates (CLEAs) shows promise in the enantioselective synthesis of (R)-2-hydroxy-2-methylbutyric acid. This process involves the synthesis of (R)-2-butanone cyanohydrin, which is then hydrolyzed to yield (R)-2-hydroxy-2-methylbutyric acid in high yield and enantiomeric excess. []
Q6: What is known about the chemical properties and reactivity of this compound?
A6: this compound, a tertiary alcohol, exhibits distinct reactivity. Studies on its gas-phase elimination kinetics reveal a unimolecular, homogeneous dehydration process yielding 2-butanone, carbon monoxide, and water. [] The presence of alkyl groups at the 2-position appears to influence the rate of dehydration, suggesting the role of electronic effects in the pyrolysis of this compound. []
Q7: Has the interaction of this compound with metal ions been investigated?
A7: Yes, research has explored the interaction of this compound with metal ions like chromium. Studies on chromium(VI) oxidation reactions demonstrate the formation of a complex between this compound and chromium(V), a transient intermediate in the reaction. [, ] Further kinetic and isotopic studies provide insights into the mechanism of these reactions, particularly in the context of three-electron oxidations. [, , ]
Q8: Is there a spectrophotometric method available for the detection of this compound?
A8: While not specific to this compound, a spectrophotometric method exists for the determination of boron, which involves the formation of a complex with this compound. This complex, extracted into chlorobenzene with malachite green, allows for indirect quantification of boron by measuring the absorbance of malachite green. [] This method highlights the potential for developing similar analytical techniques for this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
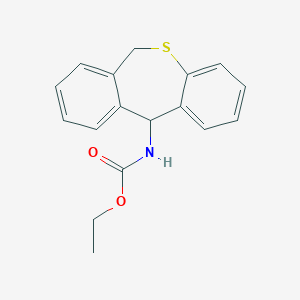

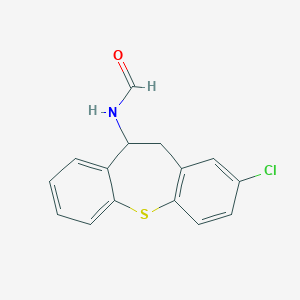

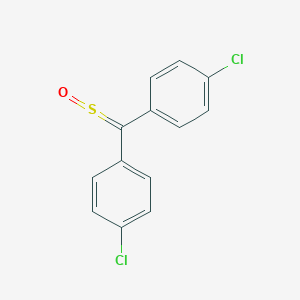
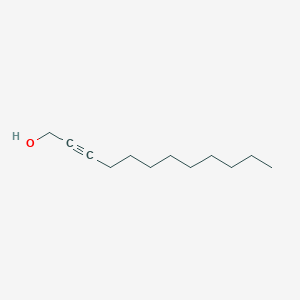


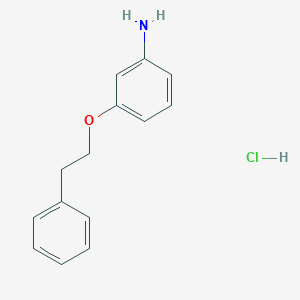


![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)

